N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with an amino group and a benzamide moiety substituted with a chlorine atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride typically involves the following steps:
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Formation of the Aminocyclohexyl Intermediate
Starting Material: Cyclohexanone
Reaction: Reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Conditions: Mild temperatures (0-25°C) and inert atmosphere (nitrogen or argon).
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Coupling with 4-Chlorobenzoyl Chloride
Starting Material: 4-Chlorobenzoyl chloride
Reaction: Acylation of the aminocyclohexyl intermediate using 4-chlorobenzoyl chloride.
Conditions: Use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product, typically conducted at room temperature.
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Formation of Hydrochloride Salt
Reaction: Treatment of the resulting N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide with hydrochloric acid.
Conditions: Aqueous or alcoholic solution, followed by crystallization to isolate the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Oxidized derivatives, potentially involving the amino group or the benzamide moiety.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperatures.
Products: Reduced forms, such as amine derivatives.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted benzamides or cyclohexyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, pyridine.
Acids: Hydrochloric acid, sulfuric acid.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science: Incorporated into polymers or materials for enhanced properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmacology: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Development: Used as a lead compound for the synthesis of new pharmaceuticals.
Industry
Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,4R)-4-Aminocyclohexyl]-4-fluorobenzamide
- N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide
- N-[(1R,4R)-4-Aminocyclohexyl]-4-methylbenzamide
Uniqueness
N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride is unique due to the presence of the chlorine atom on the benzamide moiety, which can influence its chemical reactivity and biological activity. The specific stereochemistry of the cyclohexyl ring also contributes to its distinct properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-4-chlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIBXSWOYKGYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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